molecular formula C26H41N3O5 B1683994 MG-132 CAS No. 133407-82-6

MG-132

Katalognummer: B1683994
CAS-Nummer: 133407-82-6
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: TZYWCYJVHRLUCT-VABKMULXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

MG-132 wird in verschiedenen Bereichen der wissenschaftlichen Forschung umfassend eingesetzt:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es das Proteasom hemmt, einen Proteinkomplex, der für den Abbau von ubiquitin-konjugierten Proteinen verantwortlich ist. Es bindet an das aktive Zentrum des Proteasoms und verhindert den Abbau der Zielproteine. Diese Hemmung führt zur Anhäufung dieser Proteine, was verschiedene zelluläre Reaktionen wie Apoptose auslösen kann. This compound aktiviert auch die c-Jun-N-terminale Kinase (JNK1), die eine Rolle bei der Einleitung der Apoptose spielt .

Wirkmechanismus

Target of Action

MG-132, also known as (S)-MG132 or MG132, is a potent inhibitor of the proteasome and calpain . It primarily targets the 26S proteasome in mammalian cells . The 26S proteasome is responsible for degrading ubiquitin-conjugated proteins . Additionally, this compound has been shown to inhibit Cathepsin-L , a human cysteine protease .

Mode of Action

This compound reduces the degradation of ubiquitin-conjugated proteins in mammalian cells by the 26S proteasome . It does this without affecting the ATPase or isopeptidase activities of the 26S complex . This compound forms a covalent bond with the active sites of its targets . For instance, it fits well into the Mpro active site of SARS-CoV-2 main protease, forming a covalent bond with Cys145 .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting the proteasome, this compound disrupts the ubiquitin-proteasome pathway, which plays a crucial role in the regulation of many cellular processes, including the cell cycle, differentiation, and apoptosis . This compound also activates the c-Jun N-terminal kinase (JNK1), which initiates apoptosis .

Pharmacokinetics

For instance, even after 24 hours of treatment with this compound, stress signaling via p38, JNK, and c-Jun remains active in PC12 cells .

Result of Action

The primary result of this compound’s action is the induction of apoptosis, or programmed cell death . This is achieved through the activation of the JNK1 pathway and the disruption of the ubiquitin-proteasome pathway . In addition to apoptosis, this compound can also induce neuronal differentiation in certain cell types .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of growth factors can affect the compound’s ability to induce neuronal differentiation . Additionally, the compound’s efficacy and stability may be affected by factors such as pH, temperature, and the presence of other chemicals in the environment.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MG-132 umfasst die Kupplung von drei Leucinresten, gefolgt von der Einführung einer Benzyloxycarbonylgruppe. Die Reaktion beginnt typischerweise mit dem Schutz der Aminogruppe von Leucin unter Verwendung einer Benzyloxycarbonylgruppe. Darauf folgt die Kupplung des geschützten Leucins mit einem weiteren Leucinrest unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) und 1-Hydroxybenzotriazol (HOBt). Dieser Vorgang wird wiederholt, um den dritten Leucinrest hinzuzufügen. Schließlich wird die Aldehydgruppe am terminalen Leucinrest eingeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Peptidsynthesizern und großtechnischen Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC), um die Reinheit und Ausbeute der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

MG-132 durchläuft hauptsächlich Reaktionen, die typisch für Peptidaldehyde sind. Dazu gehören:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • Cbz-leu-leu-norvalinal (MG115)
  • Acetyl-leu-leu-norleucinal (ALLN)

Vergleich

MG-132 ist aufgrund seiner hohen Potenz und reversiblen Hemmung des Proteasoms einzigartig. Anders als MG115 und ALLN hat this compound ein breiteres Anwendungsspektrum und wird häufiger in der Forschung eingesetzt. Seine Fähigkeit, sowohl das Proteasom als auch bestimmte lysosomale Cysteinproteasen zu hemmen, macht es zu einem vielseitigen Werkzeug bei der Untersuchung von Proteinabbauwegen .

Eigenschaften

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYWCYJVHRLUCT-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042639
Record name MG132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133407-82-6
Record name N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133407-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonylleucyl-leucyl-leucine aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MG132
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MG 132
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MG-132
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MG-132
Reactant of Route 2
MG-132
Reactant of Route 3
MG-132
Reactant of Route 4
MG-132
Reactant of Route 5
MG-132
Reactant of Route 6
Reactant of Route 6
MG-132
Customer
Q & A

Q1: What is the primary target of (S)-MG132?

A1: (S)-MG132 is a potent, reversible, and cell-permeable proteasome inhibitor. It specifically targets the chymotrypsin-like activity of the 26S proteasome complex, effectively blocking its proteolytic function. [, , , ]

Q2: How does (S)-MG132 interact with the proteasome?

A2: (S)-MG132 acts as a peptide aldehyde, forming a morpholine adduct with the threonine residue in the active site of the proteasome's β5 subunit. This interaction prevents the proteasome from degrading ubiquitinated proteins, leading to their accumulation within the cell. [, ]

Q3: What are the downstream consequences of proteasome inhibition by (S)-MG132?

A3: Proteasome inhibition by (S)-MG132 disrupts various cellular processes, including:

  • Cell Cycle Arrest: (S)-MG132 can arrest the cell cycle at different phases, particularly G2/M, by interfering with the degradation of cyclins and other cell cycle regulators. [, , , ]
  • Apoptosis Induction: (S)-MG132 can induce apoptosis through multiple pathways, including the accumulation of pro-apoptotic proteins, activation of caspases, and disruption of the balance between pro- and anti-apoptotic factors. [, , , , ]
  • Induction of Endoplasmic Reticulum (ER) Stress: Blocking the proteasome leads to the accumulation of misfolded proteins in the ER, triggering the unfolded protein response and potentially contributing to cell death. [, ]
  • Modulation of Signaling Pathways: (S)-MG132 can influence various signaling pathways, such as NF-κB and AKT, impacting cell survival, proliferation, and inflammatory responses. [, , , ]

Q4: What is the molecular formula and weight of (S)-MG132?

A4: The molecular formula of (S)-MG132 is C26H41N3O5, and its molecular weight is 475.6 g/mol.

Q5: Is there any spectroscopic data available for (S)-MG132?

A5: Spectroscopic data, such as NMR and Mass Spectrometry, are crucial for confirming the structure and purity of synthesized (S)-MG132. While the provided research articles don’t delve into detailed spectroscopic characterization, such data is readily available in chemical databases and publications focusing on the synthesis and characterization of (S)-MG132.

Q6: How stable is (S)-MG132 under various conditions?

A6: While (S)-MG132 is widely used in research, its stability under various conditions, such as different temperatures, pH levels, and in the presence of light or oxidizing agents, needs to be carefully considered for specific experimental setups and applications.

Q7: Are there any known compatibility issues with (S)-MG132 and common laboratory materials or reagents?

A7: Information regarding material compatibility with (S)-MG132, such as its interaction with specific solvents, plastics, or other reagents, is essential to prevent experimental artifacts and ensure accurate results. Researchers should refer to the compound's safety data sheet and consult relevant literature for compatibility information.

Q8: Does (S)-MG132 possess any catalytic properties?

A8: (S)-MG132 is primarily known for its inhibitory properties rather than catalytic activity. It functions by blocking the catalytic activity of the proteasome.

Q9: What are the main applications of (S)-MG132 in research?

A9: (S)-MG132 is widely used in research to:

  • Investigate the ubiquitin-proteasome system (UPS): (S)-MG132 helps elucidate the roles of the UPS in various cellular processes by inhibiting proteasomal degradation. [, , ]
  • Study apoptosis: (S)-MG132 can induce apoptosis in various cell types, making it valuable for investigating apoptotic pathways and identifying potential therapeutic targets for cancer and other diseases. [, , , ]
  • Explore the effects of protein accumulation: (S)-MG132 allows researchers to study the consequences of accumulating specific proteins that are normally degraded by the proteasome, providing insights into their functions and potential roles in disease. [, , ]
  • Enhance gene transduction: (S)-MG132 has shown promise in increasing the efficiency of gene delivery by viral vectors, potentially improving gene therapy approaches. []

Q10: Have any computational studies been conducted on (S)-MG132?

A10: Computational studies, including molecular docking simulations, molecular dynamics, and pharmacophore modeling, are essential for understanding the interaction of (S)-MG132 with the proteasome, predicting its binding affinity, and designing more potent and selective inhibitors.

Q11: Are there any quantitative structure-activity relationship (QSAR) models available for (S)-MG132 and its analogs?

A11: QSAR models correlate structural features of (S)-MG132 and its analogs with their biological activity. These models help predict the activity of new derivatives and guide the design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Q12: How do structural modifications of (S)-MG132 affect its activity?

A12: Modifications to the peptide backbone, the aldehyde warhead, or the P1, P2, and P3 residues of (S)-MG132 can significantly influence its potency, selectivity for different proteasomal subunits, and overall pharmacological profile.

Q13: Can you provide examples of (S)-MG132 analogs and their activity differences?

A13: While the provided research focuses primarily on (S)-MG132, numerous analogs have been synthesized and investigated. Exploring their activity differences and structure-activity relationships is crucial for developing more effective therapeutic agents.

Q14: What are the challenges in formulating (S)-MG132 for therapeutic use?

A14: (S)-MG132's inherent properties, such as limited aqueous solubility and potential instability under physiological conditions, pose challenges for its formulation and delivery.

Q15: What strategies can be employed to improve the stability and solubility of (S)-MG132?

A15: Various formulation approaches, including the use of nanoparticles, liposomes, cyclodextrins, or prodrugs, can enhance the stability, solubility, and bioavailability of (S)-MG132.

Q16: How can risks associated with (S)-MG132 be minimized during research?

A16: Proper laboratory practices, including using appropriate personal protective equipment, working in well-ventilated areas, and following established waste disposal procedures, are essential for minimizing risks.

Q17: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (S)-MG132?

A17: While (S)-MG132 is not a clinically approved drug, understanding its PK/PD properties, including its ADME profile, is crucial for evaluating its potential therapeutic applications.

Q18: How does the in vivo activity of (S)-MG132 translate to its efficacy?

A18: (S)-MG132's in vivo activity, including its target engagement, tissue distribution, and clearance rate, directly impacts its efficacy in animal models and potential clinical settings.

Q19: What cell-based assays are commonly used to study the effects of (S)-MG132?

A19: Researchers employ various cell-based assays, including:

  • Proliferation assays (e.g., MTT, CCK-8): These assays assess the effect of (S)-MG132 on cell viability and proliferation. [, , , ]
  • Apoptosis assays (e.g., Annexin V staining, TUNEL assay): These methods detect and quantify apoptotic cells induced by (S)-MG132 treatment. [, , , ]
  • Cell cycle analysis (e.g., flow cytometry): This technique determines the distribution of cells in different cell cycle phases upon (S)-MG132 treatment. [, , ]
  • Western blotting and PCR: These molecular biology techniques assess changes in protein and gene expression levels in response to (S)-MG132. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.